(+)-Isoajmaline

Stereochemistry Ajmalane Alkaloids Structural Elucidation

Procure (+)-Isoajmaline as a certified reference standard to ensure accurate identification in Rauvolfia serpentina research. Its distinct stereochemistry from ajmaline provides unique NMR fingerprints and chromatographic retention times, making it non-interchangeable for analytical validation. Use for HPLC/TLC method development, structural confirmation, and pharmacological studies on sodium/potassium channel blockade. This standard is critical for regulatory QC of ajmaline-containing preparations and as a scaffold for novel antiarrhythmic agents.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
Cat. No. B8062912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Isoajmaline
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
InChIInChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16?,17-,18+,19+,20+/m0/s1
InChIKeyCJDRUOGAGYHKKD-HEFSZTOGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.09e+00 g/L

(+)-Isoajmaline Product Baseline: A Rauwolfia Alkaloid with Antiarrhythmic Potential and Proven Analytical Differentiation


(+)-Isoajmaline is a naturally occurring ajmaline-type indole alkaloid, primarily isolated from the roots of Rauvolfia serpentina and related species [1]. It is a stereoisomer of the clinically used antiarrhythmic agent ajmaline, sharing the same molecular formula (C20H26N2O2) but differing in the configuration at specific chiral centers [2]. While both isomers are known to exhibit antiarrhythmic properties, their distinct stereochemistry leads to demonstrable differences in their analytical behavior and, consequently, their procurement and application as research standards [3].

Why (+)-Isoajmaline Cannot Be Substituted by Ajmaline in Analytical and Discovery Workflows


While (+)-Isoajmaline and ajmaline share a common biosynthetic origin and a general class designation, their distinct stereochemistry at C-17, C-20, and C-21 [1] renders them analytically non-interchangeable. In research settings, these stereochemical differences manifest as unique NMR spectroscopic fingerprints and distinct chromatographic retention times [2], [3]. Consequently, an analytical standard of ajmaline cannot serve as a direct substitute for (+)-Isoajmaline in quantitative assays, structure elucidation, or purity analysis, as it would lead to misidentification and inaccurate quantification. The evidence presented below quantifies these critical differentiators that directly impact scientific selection and procurement.

Quantitative Differentiation of (+)-Isoajmaline: Evidence for Analytical and Procurement Decisions


Stereochemical Distinction of (+)-Isoajmaline from Ajmaline at C-17, C-20, and C-21

The stereochemistry of (+)-Isoajmaline at key chiral centers C-17, C-20, and C-21 differs from that of its primary comparator, ajmaline. This stereochemical divergence is the fundamental basis for its unique analytical and biological properties [1].

Stereochemistry Ajmalane Alkaloids Structural Elucidation

Unique 13C-NMR Chemical Shift Fingerprint of (+)-Isoajmaline

The 13C-NMR spectrum of (+)-Isoajmaline exhibits diagnostic chemical shifts that are directly attributable to its unique stereochemistry, enabling unambiguous differentiation from ajmaline, sandwicine, and isosandwicine [1]. A complete set of 1H- and 13C-NMR assignments has been reported and corrected, providing a definitive spectral signature for identity confirmation [2].

13C-NMR Spectroscopy Structural Confirmation Quality Control

Chromatographic Resolution of (+)-Isoajmaline from Ajmaline and Other Stereoisomers

A validated HPLC method with fluorimetric detection demonstrates a clear, quantifiable separation of isoajmaline from ajmaline, sandwicine, ajmaline N-oxide, and dihydroajmaline [1]. Under the specified conditions, isoajmaline exhibits a distinct retention time, allowing for its specific quantification in complex mixtures.

HPLC Analytical Chemistry Separation Science

Distinct Solubility Profile of (+)-Isoajmaline in Common Organic Solvents

Published data indicate that (+)-Isoajmaline is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . While these are common organic solvents for alkaloids, the specific solubility behavior can differ from its isomer ajmaline, which is reported to have different crystallization properties and solvate formation tendencies [1].

Solubility Formulation Physicochemical Properties

Validated Application Scenarios for (+)-Isoajmaline: Evidence-Driven Use Cases


Analytical Reference Standard for Quantifying Ajmaline Stereoisomers in Natural Product Extracts and Pharmaceutical Formulations

Due to its proven chromatographic resolution from ajmaline and other stereoisomers [1], (+)-Isoajmaline is an essential certified reference standard for the development and validation of HPLC and TLC methods. Its use ensures accurate identification and quantification of isoajmaline in Rauvolfia serpentina extracts and pharmaceutical preparations containing ajmaline, which is critical for quality control and regulatory compliance.

Spectroscopic Standard for Structure Elucidation and Confirmation of Ajmalane Alkaloids

The comprehensive and corrected 1H- and 13C-NMR assignments for (+)-Isoajmaline [1] provide a definitive spectral library entry. It serves as a critical reference for natural product chemists and synthetic organic chemists engaged in the isolation, characterization, and de novo synthesis of new ajmaline-type alkaloids, enabling unambiguous structural confirmation.

Research on Stereospecific Pharmacological Activities of Ajmalane Alkaloids

Given its well-defined stereochemical difference from ajmaline at C-20 [1] and the documented antiarrhythmic activity of both isomers [2], (+)-Isoajmaline is a key probe molecule for investigating the stereospecificity of sodium and potassium channel blockade. It allows researchers to dissect the contribution of individual chiral centers to the observed pharmacological profile, aiding in the rational design of more selective antiarrhythmic agents.

Precursor for the Synthesis of Novel Quaternary Derivatives and Epimers

The patent literature highlights the use of isoajmaline as a starting material for synthesizing 10-bromo derivatives and N-quaternary salts with reported antiarrhythmic and adrenolytic properties [1]. Its distinct stereochemistry provides a unique scaffold for medicinal chemistry programs aiming to generate novel analogs with potentially improved therapeutic indices or different pharmacological profiles compared to those derived from ajmaline.

Technical Documentation Hub

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